2-cyclopentyl-N-(2-ethylphenyl)acetamide
Description
2-Cyclopentyl-N-(2-ethylphenyl)acetamide is an acetamide derivative featuring a cyclopentyl group at the α-position of the acetamide backbone and an N-(2-ethylphenyl) substituent. The cyclopentyl group introduces significant steric bulk and hydrophobicity, while the 2-ethylphenyl moiety contributes aromaticity and moderate lipophilicity.
Properties
Molecular Formula |
C15H21NO |
|---|---|
Molecular Weight |
231.33 g/mol |
IUPAC Name |
2-cyclopentyl-N-(2-ethylphenyl)acetamide |
InChI |
InChI=1S/C15H21NO/c1-2-13-9-5-6-10-14(13)16-15(17)11-12-7-3-4-8-12/h5-6,9-10,12H,2-4,7-8,11H2,1H3,(H,16,17) |
InChI Key |
XOXALFNGJZCELE-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1NC(=O)CC2CCCC2 |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CC2CCCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Physicochemical Properties
The substituents on the acetamide backbone critically influence molecular properties such as solubility, logP (lipophilicity), and steric hindrance. Key comparisons include:
Key Observations :
- The cyclopentyl group in the target compound increases logP compared to chlorine (1h) or methoxy (16) substituents, suggesting stronger membrane permeability but lower aqueous solubility.
- Polar groups like sulfamoyl (19) or methoxy (16) counterbalance hydrophobicity, improving solubility for pharmaceutical applications.
Antidepressant and Enzyme Inhibition Potential
- 17β-HSD2 Inhibitors : Analogs like 2-(3-chloro-4-hydroxyphenyl)-N-phenethylacetamide (13) show that hydrophobic groups (e.g., phenethyl) enhance enzyme inhibition by interacting with hydrophobic pockets. The cyclopentyl group in the target compound may similarly improve binding to hydrophobic enzyme sites .
Agrochemical Relevance
Crystallographic and Conformational Insights
- 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide : X-ray studies reveal twisted conformations between aromatic rings (79.7° dihedral angle), which may influence binding to targets like penicillin-binding proteins. The cyclopentyl group in the target compound could enforce similar conformational rigidity .
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